7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 5-methoxy-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available precursors. The process includes the formation of the tetrahydroisoquinoline core, followed by selective bromination and subsequent conversion to the hydrochloride salt. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the tetrahydroisoquinoline core.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and reduced isoquinoline compounds.
Scientific Research Applications
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 7-cyano-1,2,3,4-tetrahydroisoquinoline
- 1-phenyl-1,2,3,4-tetrahydroisoquinoline
Uniqueness
7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and methoxy groups on the tetrahydroisoquinoline core. This combination of substituents can lead to distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
2683586-74-3 |
---|---|
Molecular Formula |
C10H13BrClNO |
Molecular Weight |
278.6 |
Purity |
95 |
Origin of Product |
United States |
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